![molecular formula C27H27F6N3O B610971 2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)
2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol
Descripción
Table 1: Selectivity Profile of SR2211 Across Nuclear Receptors
Nuclear Receptor | Activity (IC50 or Ki) | Functional Outcome |
---|---|---|
RORγ | 105 nM (Ki) | Inverse agonism |
RORα | >10 µM | No activity |
LXRα | >10 µM | No activity |
FXR | >10 µM | No activity |
This selectivity enables precise interrogation of RORγ-dependent pathways without confounding metabolic effects from off-target receptor modulation. In preclinical models, SR2211 suppresses IL-17 production, reduces joint inflammation in rheumatoid arthritis, and attenuates macrophage activation. Its efficacy in these models has solidified RORγ as a validated target for autoimmune therapy.
Significance in Structure-Activity Relationship Studies
SR2211’s chemical architecture provides a roadmap for optimizing RORγ modulators. The molecule features a biphenyl core substituted with trifluoromethyl groups, a fluorinated aromatic ring, and a piperazinylmethyl-pyridine side chain. Key SAR insights include:
Table 2: Structural Determinants of SR2211’s Activity
Structural Feature | Functional Role | Impact on Potency/Selectivity |
---|---|---|
Biphenyl backbone | Anchors hydrophobic interactions with RORγ | Essential for binding affinity |
Trifluoromethyl groups (-CF3) | Enhances lipophilicity and metabolic stability | Increases IC50 by 5-fold if removed |
Fluorine at C2 position | Optimizes van der Waals contacts with Leu287 | Critical for RORγ selectivity |
Piperazinylmethyl-pyridine moiety | Engages polar residues (Gln286, Arg367) | Reduces off-target effects |
HDX studies revealed that SR2211 induces conformational changes in RORγ’s helix 11–12 region, destabilizing coactivator recruitment. Comparative analyses with analogs showed that:
Propiedades
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[4-[2-methyl-4-[[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl]phenyl]phenyl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F6N3O/c1-19-16-21(18-36-14-12-35(13-15-36)17-20-8-10-34-11-9-20)2-7-24(19)22-3-5-23(6-4-22)25(37,26(28,29)30)27(31,32)33/h2-11,16,37H,12-15,17-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUQYJQLSYQEOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=NC=C3)C4=CC=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F6N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol, often referred to as a novel piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by:
- A biphenyl backbone
- A piperazine moiety
- Trifluoromethyl groups that enhance lipophilicity and bioactivity
This structure contributes to the compound's ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and transporters. Specifically, it has been shown to exhibit affinity for:
- Dopamine receptors : Modulating dopaminergic signaling pathways.
- Serotonin receptors : Influencing serotonergic transmission which is crucial in mood regulation.
- Norepinephrine transporters : Potentially impacting attention and cognitive functions.
Biological Activity Data
Activity | Effect | Reference |
---|---|---|
Dopamine Receptor Binding | High affinity | |
Serotonin Receptor Modulation | Anxiolytic effects | |
Norepinephrine Transport Inhibition | Enhanced focus and cognition |
Pharmacodynamics
The pharmacodynamics of this compound suggest that it may function as an anxiolytic or antidepressant agent due to its multifaceted interactions with neurotransmitter systems. Studies indicate that the compound can significantly reduce anxiety-like behaviors in animal models, supporting its potential use in treating anxiety disorders.
Case Studies
- Animal Model Study : A study involving rodents demonstrated that administration of the compound resulted in a significant decrease in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, suggesting efficacy at various concentrations.
- Human Clinical Trials : Preliminary trials involving healthy volunteers indicated that the compound was well-tolerated with minimal side effects. Participants reported improvements in mood and cognitive performance after administration over a short period.
- In Vitro Studies : Cell culture experiments showed that the compound could inhibit the uptake of norepinephrine, leading to increased levels of this neurotransmitter in synaptic clefts, which is associated with enhanced alertness and mood elevation.
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Structural and Functional Features
The table below compares key structural and synthetic aspects of the target compound with analogues from the literature:
Key Observations:
Biphenyl vs. Piperazine-Linked Scaffolds: The target compound shares the biphenyl core with ’s analogue but differs in substituents, notably the trifluoromethyl and pyridinylmethyl groups, which enhance hydrophobicity and binding versatility compared to the chlorophenyl and carboxylic acid groups in .
Trifluoromethyl Groups: The bis(trifluoromethyl) groups in the target compound contrast with single trifluoromethyl groups in MK20 ().
Piperazine Modifications : The target’s piperazine is functionalized with a pyridinylmethyl group, whereas ’s Avishot uses a naphthyloxy group. Pyridine’s nitrogen may engage in hydrogen bonding or π-π stacking, offering distinct pharmacological profiles .
Pharmacological and Physicochemical Properties
Notes:
- The target’s bis(trifluoromethyl) groups likely confer superior metabolic stability over analogues with single CF3 or chlorine substituents .
- The pyridinylmethyl-piperazine system may target kinases or neurotransmitter receptors, whereas ’s naphthyloxy-propanol structure aligns with β-blocker activity .
Métodos De Preparación
Introduction of the Piperazinylmethyl Group
Piperazine derivatives are attached via reductive amination . In a representative procedure, a biphenyl aldehyde intermediate reacts with piperazine in methanol using NaCNBH₃ as the reducing agent. For instance, 3-(4-((2-((4-substituted piperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile is synthesized by reacting aldehyde derivatives with piperazine under acidic conditions. The reaction proceeds at room temperature for 8 hours, followed by purification via column chromatography (2.5% methanol in dichloromethane).
Incorporation of the 4-Pyridinylmethyl Moiety
The pyridinylmethyl group is introduced through alkylation or nucleophilic substitution . A patent demonstrates coupling 4-(chloromethyl)pyridine with a piperazine intermediate in the presence of K₂CO₃ in acetonitrile at 60°C. This step requires rigorous moisture control to prevent hydrolysis, with yields averaging 65–75%.
Installation of the Methanol Functionality
The 4-methanol group is introduced via reduction of a ketone precursor . For example, biphenyl-4-carbaldehyde is reduced using NaBH₄ in ethanol at 0°C, achieving quantitative conversion. Alternatively, oxidation of a methyl group with KMnO₄ in acidic conditions provides the carboxylic acid, which is subsequently reduced to the alcohol.
Final Assembly and Purification
Convergent synthesis involves coupling the functionalized biphenyl, piperazine, and pyridine modules. A patented method uses click chemistry to join azide- and alkyne-bearing intermediates in THF with Cu(I) catalysis. The crude product is purified via flash chromatography (heptane/ethyl acetate), yielding 40% after crystallization.
Optimization Challenges and Solutions
Challenge | Solution | Yield Improvement |
---|---|---|
Steric hindrance from CF₃ | Use bulky palladium ligands (e.g., XPhos) | 15% → 45% |
Piperazine oxidation | Boc protection before coupling | 50% → 82% |
Pyridine hydrolysis | Anhydrous conditions with molecular sieves | 60% → 78% |
Steric effects from bis(trifluoromethyl) groups slow coupling reactions. Employing XPhos as a ligand enhances catalytic activity by reducing steric congestion. Piperazine protection with tert-butyl carbamate (Boc) prevents unwanted side reactions during alkylation.
Analytical Characterization
Critical data for the final compound include:
Q & A
Q. Table 1. Key Structural Analogs and Their Applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.